molecular formula C23H30N2O B12567280 3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one CAS No. 263895-18-7

3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one

Cat. No.: B12567280
CAS No.: 263895-18-7
M. Wt: 350.5 g/mol
InChI Key: NMYHMBUORHTUPS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hexylbenzaldehyde and 4-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound exhibits strong electron donor-acceptor interactions, which facilitate intramolecular charge transfer. This property is exploited in various applications, including sensing and electronic devices. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one
  • 3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one

Uniqueness

3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one is unique due to the presence of both a dimethylamino group and a hexyl group, which impart distinct electronic and steric properties. These features enhance its photophysical properties and make it suitable for specific applications in materials science and electronic devices.

Properties

CAS No.

263895-18-7

Molecular Formula

C23H30N2O

Molecular Weight

350.5 g/mol

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H30N2O/c1-4-5-6-7-8-19-9-11-20(12-10-19)23(26)17-18-24-21-13-15-22(16-14-21)25(2)3/h9-18,24H,4-8H2,1-3H3

InChI Key

NMYHMBUORHTUPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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